The Chemical Architecture and Application of DB18, a High-Performance Polymer in Organic Photovoltaics
The Chemical Architecture and Application of DB18, a High-Performance Polymer in Organic Photovoltaics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
DB18, also known as D18 or PCE18, is a prominent narrow bandgap semiconducting copolymer that has garnered significant attention in the field of organic electronics, particularly for its application in high-efficiency organic solar cells (OSCs). Its chemical structure, characterized by an alternating electron-donating and electron-accepting backbone, facilitates efficient charge transport and light absorption, leading to impressive power conversion efficiencies. This technical guide provides a comprehensive overview of the chemical structure, synthesis, key properties, and experimental protocols related to the DB18 polymer, aimed at professionals in research and development.
Chemical Structure of DB18
The DB18 polymer is chemically identified as Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)-4-fluoro)thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene)-alt-5,5'-(5,8-bis(4-(2-butyloctyl)thiophen-2-yl)dithieno[3',2':3,4;2'',3'':5,6]benzo[1,2-c][1][2][3]thiadiazole)]. Its empirical formula is (C₇₆H₉₂F₂N₂S₉)n.
The polymer's backbone is constructed from two alternating monomer units:
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An electron-donating benzodithiophene (BDT) unit.
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An electron-accepting fused-ring dithienobenzothiadiazole (DTBT) unit.
This donor-acceptor architecture is a key design feature in high-performance organic photovoltaic materials, as it helps to lower the bandgap of the polymer, enabling it to absorb a broader range of the solar spectrum. The presence of fluorine atoms on the thiophene (B33073) rings can further modulate the electronic properties and influence the polymer's morphology in thin films. The bulky alkyl side chains (2-ethylhexyl and 2-butyloctyl) are incorporated to ensure good solubility in common organic solvents, which is crucial for solution-based processing of thin films for device fabrication.
Synthesis of DB18 Polymer
The synthesis of DB18 is typically achieved through a palladium-catalyzed cross-coupling polymerization, such as a Stille or Suzuki coupling reaction. A general synthetic workflow is outlined below.
Experimental Protocol: Synthesis of a DB18-like Polymer (General Procedure)
This protocol describes a typical Stille coupling polymerization for a donor-acceptor copolymer similar to DB18.
Materials:
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Distannylated benzodithiophene (BDT) monomer
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Dibrominated dithienobenzothiadiazole (DTBT) monomer
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Anhydrous toluene
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Methanol
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Hexane
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Standard Schlenk line and glassware
Procedure:
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In a dried Schlenk flask under an inert atmosphere (e.g., argon), equimolar amounts of the distannylated BDT monomer and the dibrominated DTBT monomer are dissolved in anhydrous toluene.
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The palladium catalyst, Pd(PPh₃)₄, (typically 1-2 mol%) is added to the flask.
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The reaction mixture is degassed by several freeze-pump-thaw cycles to remove any dissolved oxygen.
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The flask is then heated to reflux (approximately 110 °C) and stirred for 24-48 hours.
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After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
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The crude polymer is collected by filtration.
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Purification is carried out using Soxhlet extraction with a series of solvents to remove catalyst residues and low molecular weight oligomers. A typical sequence is methanol, hexane, and finally the product is extracted with chloroform.
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The chloroform fraction is concentrated, and the purified polymer is precipitated again in methanol.
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The final product is collected by filtration and dried under vacuum.
Key Properties of DB18 Polymer
The performance of DB18 in organic solar cells is a direct result of its favorable electronic and physical properties.
| Property | Typical Value |
| Molecular Weight (Mn) | 30-60 kDa |
| Polydispersity Index (PDI) | 1.5-2.5 |
| UV-vis Absorption Peak (in solution) | ~650-700 nm |
| UV-vis Absorption Peak (in thin film) | ~700-750 nm |
| Highest Occupied Molecular Orbital (HOMO) | ~ -5.5 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -3.6 eV |
| Hole Mobility (µh) | 1 x 10⁻³ - 2 x 10⁻³ cm²/Vs |
| Power Conversion Efficiency (PCE) in OSCs | > 18% (with suitable acceptors) |
Experimental Protocols for Characterization
Hole Mobility Measurement using the Space-Charge Limited Current (SCLC) Method
The hole mobility of DB18 is a critical parameter that dictates its charge transport capability. The SCLC method is a common technique to determine the charge carrier mobility in organic semiconductors.
Experimental Protocol:
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Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function and wettability.
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Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates and annealed.
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Active Layer Deposition: A solution of DB18 in a suitable solvent (e.g., chloroform or chlorobenzene) is spin-coated on top of the HTL to form the active layer. The thickness of this layer is typically in the range of 100-200 nm.
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Hole Injection Layer (HIL) and Top Contact Deposition: A thin layer of a high work function material, such as molybdenum oxide (MoO₃), followed by a thicker layer of a metal contact like gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the device area.
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Characterization: The current density-voltage (J-V) characteristics of the device are measured in the dark. The hole mobility (µh) is then calculated from the space-charge limited region of the J-V curve using the Mott-Gurney law:
J = (9/8) * ε₀ * εᵣ * µh * (V²/d³)
where:
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J is the current density
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ε₀ is the permittivity of free space
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εᵣ is the relative permittivity of the polymer
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V is the applied voltage
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d is the thickness of the active layer
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Fabrication of an Organic Solar Cell
The high power conversion efficiency of DB18 is realized in a bulk heterojunction (BHJ) organic solar cell architecture, where it is blended with a suitable electron acceptor material.
Experimental Protocol:
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Substrate and HTL Preparation: This follows the same procedure as for the SCLC device fabrication.
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Active Layer Preparation: DB18 is blended with an electron acceptor (e.g., a non-fullerene acceptor like Y6) in a common solvent such as chloroform. The weight ratio of donor to acceptor is a critical parameter to optimize.
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Active Layer Deposition: The blend solution is spin-coated onto the HTL to form the bulk heterojunction active layer. The film is often thermally annealed to optimize its morphology for efficient charge separation and transport.
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Electron Transport Layer (ETL) Deposition: A thin layer of an electron transport material, such as PFN-Br, is spin-coated on top of the active layer.
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Cathode Deposition: A low work function metal, typically aluminum (Al), is deposited by thermal evaporation through a shadow mask to define the cathode.
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Encapsulation: The device is encapsulated to protect it from degradation by oxygen and moisture.
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Characterization: The performance of the solar cell is evaluated by measuring its J-V characteristics under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²). Key parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) are determined.
Conclusion
The DB18 polymer stands out as a state-of-the-art material in the field of organic photovoltaics. Its well-defined chemical structure, characterized by a donor-acceptor backbone, leads to excellent optical and electronic properties. The detailed experimental protocols for its synthesis, characterization, and device fabrication provided in this guide are intended to facilitate further research and development in this exciting area. The continued exploration of polymers like DB18 and the optimization of device architectures hold the promise of even more efficient and stable organic solar cells in the future.
